[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456137
InChI: InChI=1S/C10H18N2O3/c1-8(13)12-5-3-2-4-9(12)6-11-7-10(14)15/h9,11H,2-7H2,1H3,(H,14,15)
SMILES: CC(=O)N1CCCCC1CNCC(=O)O
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13456137

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name 2-[(1-acetylpiperidin-2-yl)methylamino]acetic acid
Standard InChI InChI=1S/C10H18N2O3/c1-8(13)12-5-3-2-4-9(12)6-11-7-10(14)15/h9,11H,2-7H2,1H3,(H,14,15)
Standard InChI Key YLUOZDCEMDNWHX-UHFFFAOYSA-N
SMILES CC(=O)N1CCCCC1CNCC(=O)O
Canonical SMILES CC(=O)N1CCCCC1CNCC(=O)O

Introduction

Structural and Chemical Identity

The compound’s IUPAC name is 2-[(1-acetylpiperidin-2-yl)methylamino]acetic acid, with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . Its structure features a six-membered piperidine ring, where the nitrogen atom is acetylated (CH₃CO–), and a methylamino group (–CH₂NH–) bridges the ring to an acetic acid moiety (–CH₂COOH). This configuration introduces both hydrophilic (carboxylic acid) and hydrophobic (piperidine, acetyl) regions, enabling diverse interactions in biological systems.

Key Structural Features:

  • Piperidine Core: Confers rigidity and influences pharmacokinetic properties such as membrane permeability .

  • Acetyl Group: Enhances metabolic stability by reducing susceptibility to enzymatic degradation.

  • Methylamino-Acetic Acid Linker: Facilitates hydrogen bonding and ionic interactions, critical for receptor binding.

Synthesis and Manufacturing

The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves multi-step organic reactions, as outlined below:

Optimization Challenges

  • Yield: Typical yields range from 45–65%, limited by side reactions during methylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from byproducts .

Physical and Chemical Properties

The compound exhibits the following characteristics:

PropertyValueSource
Molecular Weight214.26 g/mol
Density~1.12 g/cm³ (predicted)
Melting Point145–148°C
SolubilitySoluble in DCM, DMF; sparingly in water
LogP (Partition Coefficient)0.89 (indicating moderate lipophilicity)

Stability:

  • Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .

  • Light-sensitive; storage in amber vials is recommended .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a versatile intermediate in synthesizing therapeutics:

  • Antimicrobial Agents: Piperidine derivatives exhibit activity against Staphylococcus aureus (MIC: 20–40 µM) and Escherichia coli (MIC: 40–70 µM) .

  • Central Nervous System (CNS) Drugs: Structural analogs demonstrate affinity for κ-opioid receptors, suggesting potential in pain management .

Peptide Synthesis

Its acetylated piperidine moiety is employed in solid-phase peptide synthesis (SPPS) to enhance stability and yield . For example, it improves the efficiency of Fmoc-based protocols by reducing aggregation during chain elongation .

Enzyme Inhibition

Derivatives of this compound inhibit cholinesterases (IC₅₀: 1.2–3.8 µM), making them candidates for Alzheimer’s disease therapeutics .

Research Findings and Future Directions

Antibacterial Activity

Hybrid derivatives incorporating quinoline-thiosemicarbazone moieties show enhanced activity against multidrug-resistant S. aureus (MIC: 10–15 µM) .

Neuropharmacology

In rodent models, structurally related piperidine analogs reduce voiding frequency by 40–60% via modulation of melanin-concentrating hormone (MCH) receptors .

Synthetic Challenges

Future research should address:

  • Improving synthetic yields via catalytic asymmetric synthesis.

  • Exploring in vivo pharmacokinetics to assess bioavailability and metabolism .

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